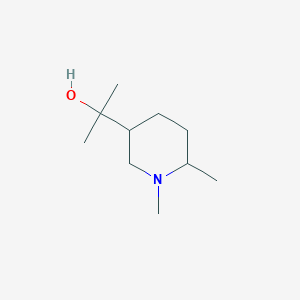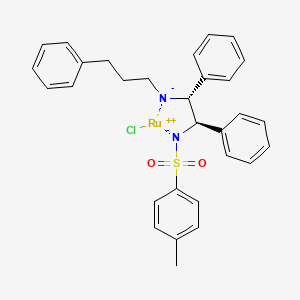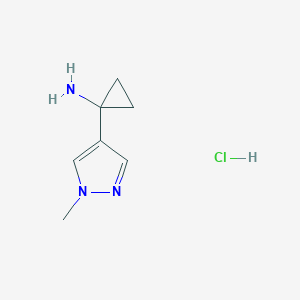
2-(1,6-Dimethylpiperidin-3-yl)propan-2-ol
Descripción general
Descripción
“2-(1,6-Dimethylpiperidin-3-yl)propan-2-ol” is a chemical compound with the molecular formula C10H21NO and a molecular weight of 171.28 g/mol . It is also known by the synonyms α,α,1,6-Tetramethyl-3-piperidinemethanol .
Molecular Structure Analysis
The molecular structure of “2-(1,6-Dimethylpiperidin-3-yl)propan-2-ol” can be represented by the SMILES notationCC(O)([C@H]1CN(C)C@HCC1)C and the InChI notation InChI=1/C18H22NO3.BrH/c1-11(12-7-5-4-6-8-12)18(20)21-13-9-14-16-17(22-16)15(10-13)19(14,2)3;/h4-8,13-17H,1,9-10H2,2-3H3;1H/q+1;/p-1 .
Aplicaciones Científicas De Investigación
Synthesis and Stereochemistry
2-(1,6-Dimethylpiperidin-3-yl)propan-2-ol, due to its structural properties, is involved in the synthesis of complex chemical compounds. For instance, it has been used in the preparation of 5HT1A antagonists, contributing to the synthesis of LY333068, a compound with significant pharmacological importance. The method involves a series of complex reactions, ensuring high radiochemical purity and yield, demonstrating its utility in creating medically relevant compounds (Czeskis, 1998). Moreover, the stereochemistry of diastereoisomeric compounds related to 1,6-dimethylpiperidin-3-yl has been explored to understand their configurations and preferred conformations, further indicating the chemical's relevance in detailed molecular studies (Casy & Jeffery, 1972).
Photophysical Studies
This chemical has also been a subject in photophysical studies. Research involving photophysical behavior of probes in aqueous mixtures of various alcohols, where the chemical structure similar to 2-(1,6-Dimethylpiperidin-3-yl)propan-2-ol plays a crucial role, helps in understanding the solvent effects on photophysical properties. Such studies are fundamental in applications involving solvent interactions and photophysical dynamics (Moreno Cerezo et al., 2001).
Catalytic and Structural Studies
The compound's framework is integral in catalytic and structural studies. Its derivatives have been used in understanding the catalytic activities and structural characteristics of metal complexes. Such studies are pivotal in the field of organometallic chemistry, contributing to the development of new catalysts and understanding metal-ligand interactions (Zhang et al., 2007).
Schiff Base Derivatives
Furthermore, 2-(1,6-Dimethylpiperidin-3-yl)propan-2-ol related structures have been involved in the synthesis and study of Schiff base derivatives. These studies offer insight into the crystal structures and electronic properties of these derivatives, which are crucial in material science and pharmaceutical chemistry (Khalid et al., 2018).
Propiedades
IUPAC Name |
2-(1,6-dimethylpiperidin-3-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-8-5-6-9(7-11(8)4)10(2,3)12/h8-9,12H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOOXYSCJOAAHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1C)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,6-Dimethylpiperidin-3-yl)propan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Hydrazine, [(2-nitrophenyl)methyl]-, hydrochloride](/img/structure/B1435751.png)
![3-[(1S)-1-azidoethyl]pyridine](/img/structure/B1435753.png)









![Cytidine, 5-[(2-cyanoethoxy)methyl]-2'-deoxy-](/img/structure/B1435771.png)
